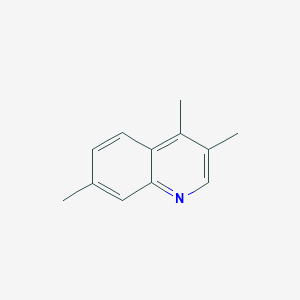

3,4,7-Trimethylquinoline

Description

Contextualization within Substituted Quinoline (B57606) Chemistry

Quinoline, a heterocyclic aromatic organic compound with the formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. iipseries.orgarabjchem.org This core structure is a prominent scaffold in medicinal chemistry and materials science due to its diverse pharmacological effects and unique chemical properties. orientjchem.orgresearchgate.net The versatility of the quinoline nucleus allows for the synthesis of a vast array of substituted derivatives, where the introduction of various functional groups at different positions on the ring system significantly influences the molecule's biological activity and physical characteristics. arabjchem.orgorientjchem.org

Substituted quinolines are a significant class of compounds found in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties. arabjchem.orgtandfonline.com The ability to modify the quinoline scaffold with different substituents has made it a privileged structure in drug discovery. researchgate.net

3,4,7-Trimethylquinoline is one such substituted quinoline. It features three methyl groups at the 3, 4, and 7 positions of the quinoline core. This specific substitution pattern imparts distinct properties to the molecule, influencing its reactivity and potential applications in various research areas. The study of such polysubstituted quinolines is crucial for understanding structure-activity relationships (SAR) and for the rational design of new molecules with desired functionalities.

Historical Perspective of Quinoline Research Relevant to Alkyl-Substituted Derivatives

The history of quinoline research dates back to 1834, when it was first isolated from coal tar. iipseries.org The fundamental structure of quinoline was established, paving the way for extensive investigation into its derivatives. Early research in the late 19th and early 20th centuries focused on the synthesis of the quinoline core through various named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which allowed for the preparation of a wide range of substituted quinolines. iipseries.org

The discovery of the antimalarial activity of quinine, a naturally occurring quinoline alkaloid, spurred significant interest in the medicinal properties of this class of compounds. This led to the synthesis and evaluation of numerous quinoline derivatives, including many with alkyl substitutions. Researchers began to recognize that the presence, position, and nature of alkyl groups on the quinoline ring could dramatically alter the biological efficacy of the parent compound.

Over the years, the focus of quinoline research has expanded beyond antimalarial agents to include a wide range of therapeutic areas. arabjchem.org The development of analytical techniques has further enabled detailed studies into the effects of alkyl substitution on the physicochemical and biological properties of quinoline derivatives, contributing to a deeper understanding of their mechanism of action. researchgate.net

Significance of Alkyl Substitution Patterns in Quinoline Scaffolds

The substitution pattern of alkyl groups on the quinoline scaffold is a critical determinant of a molecule's biological and chemical properties. orientjchem.orgtandfonline.com The number, size, and position of these alkyl substituents can influence several key factors:

Lipophilicity: Alkyl groups are hydrophobic, and their addition to the quinoline ring generally increases the molecule's lipophilicity. This can affect its ability to cross cell membranes and interact with biological targets. tandfonline.com

Steric Effects: The size and position of alkyl groups can introduce steric hindrance, influencing the molecule's conformation and its ability to bind to specific receptors or enzyme active sites.

Electronic Effects: Alkyl groups are electron-donating, which can alter the electron density of the quinoline ring system. This, in turn, can affect the molecule's reactivity in chemical reactions and its interaction with biological macromolecules. orientjchem.org

Metabolic Stability: The presence of alkyl groups can influence the metabolic pathways of the quinoline derivative, potentially affecting its half-life and duration of action in a biological system.

Research has shown that specific alkyl substitution patterns can lead to enhanced biological activity. For instance, in some series of quinoline-based agents, the introduction of a methyl group at a particular position has been shown to improve potency. orientjchem.org Conversely, the presence of a bulky alkyl group might be detrimental to activity. nih.gov Therefore, the systematic investigation of different alkyl substitution patterns, such as that seen in this compound, is a fundamental aspect of quinoline chemistry, driving the discovery of new compounds with optimized properties for various applications.

Structure

3D Structure

Properties

CAS No. |

72681-39-1 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3,4,7-trimethylquinoline |

InChI |

InChI=1S/C12H13N/c1-8-4-5-11-10(3)9(2)7-13-12(11)6-8/h4-7H,1-3H3 |

InChI Key |

SGFBAXNBPVFOIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=C(C(=C2C=C1)C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 3,4,7 Trimethylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core

Electrophilic aromatic substitution (SEAr) on the quinoline nucleus is a well-understood process where an electrophile replaces a hydrogen atom on the aromatic system. wikipedia.org In acidic media, the quinoline nitrogen is protonated, rendering the pyridine (B92270) ring strongly deactivated towards electrophilic attack. Consequently, substitution occurs preferentially on the more electron-rich carbocyclic (benzene) ring. quimicaorganica.orgreddit.com The reaction proceeds through a positively charged intermediate known as a Wheland complex or arenium ion, and the stability of this intermediate dictates the position of substitution. wikipedia.orgmasterorganicchemistry.com For the quinoline ring system, attack at the C5 and C8 positions is generally favored as it allows the positive charge to be delocalized without disrupting the aromaticity of the adjacent pyridine ring. quimicaorganica.org

In 3,4,7-trimethylquinoline, the directing effects of the three activating methyl groups must be considered. Methyl groups are electron-donating and direct incoming electrophiles to the ortho and para positions.

The 7-methyl group strongly activates the C6 (ortho) and C8 (para) positions.

Considering these factors, electrophilic attack on this compound is predicted to occur predominantly at the C8 and C5 positions, with C8 being particularly favored due to activation from the 7-methyl group.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 8-Nitro-3,4,7-trimethylquinoline and 5-Nitro-3,4,7-trimethylquinoline |

| Halogenation | Br₂ / FeBr₃ | 8-Bromo-3,4,7-trimethylquinoline and 5-Bromo-3,4,7-trimethylquinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-8-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 8-Acyl-3,4,7-trimethylquinoline |

Nucleophilic Additions and Substitutions

In contrast to electrophilic substitution, nucleophilic attack occurs on the electron-deficient (π-deficient) pyridine portion of the quinoline ring. quora.com The electronegative nitrogen atom polarizes the ring system, making the C2 and C4 positions susceptible to attack by nucleophiles. youtube.com

For this compound, the presence of a methyl group at the C4 position introduces significant steric hindrance. Therefore, nucleophilic attack is regioselectively favored at the C2 position. If a suitable leaving group were present at C2 or C4, a nucleophilic aromatic substitution (SNAr) could occur. More commonly, reactions with strong nucleophiles like organometallic reagents or amide ions proceed via a nucleophilic addition mechanism, which may be followed by an oxidation step to restore aromaticity.

A classic example is the Chichibabin reaction, where treatment with sodium amide (NaNH₂) in liquid ammonia (B1221849) would be expected to introduce an amino group at the C2 position, forming 2-amino-3,4,7-trimethylquinoline after rearomatization.

Table 2: Representative Nucleophilic Reactions

| Reaction Type | Reagents | Predicted Product |

| Amination (Chichibabin) | NaNH₂ / liquid NH₃ | 2-Amino-3,4,7-trimethylquinoline |

| Alkylation/Arylation | Organolithium (RLi) or Grignard (RMgX) reagents, followed by oxidation | 2-Alkyl/Aryl-3,4,7-trimethylquinoline |

| Hydroxylation | KOH fusion | 3,4,7-Trimethylquinolin-2(1H)-one |

Oxidation and Reduction Pathways and Products

The this compound scaffold can undergo both oxidation and reduction at various sites, depending on the reagents and conditions employed.

Oxidation:

N-Oxidation: The lone pair of electrons on the quinoline nitrogen is readily oxidized by peroxy acids (e.g., m-CPBA) to form the corresponding this compound N-oxide. This transformation alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to both nucleophilic and certain electrophilic attacks.

Side-Chain Oxidation: The methyl groups can be oxidized under more vigorous conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl groups to carboxylic acids. youtube.comkhanacademy.orgyoutube.comyoutube.com The relative reactivity of the methyl groups would depend on their position, but this provides a route to quinolinecarboxylic acids.

Reduction:

Catalytic Hydrogenation: The pyridine ring of the quinoline system is more susceptible to reduction than the benzene (B151609) ring. Catalytic hydrogenation using catalysts such as platinum, palladium, or ruthenium typically reduces the C=N and C=C bonds of the pyridine ring to yield 1,2,3,4-tetrahydro-3,4,7-trimethylquinoline. researchgate.netacs.orgscilit.com This is a common and efficient method for accessing the tetrahydroquinoline core.

Metal-Free Reduction: Methods using hydrosilanes in the presence of a catalyst like B(C₆F₅)₃ can also achieve the reduction of substituted quinolines to the corresponding tetrahydroquinolines, often starting with a 1,4-addition to form a dihydroquinoline intermediate. organic-chemistry.org

Hydride Reduction: Strong hydride reagents can also reduce the quinoline system, though selectivity can be an issue. Photochemical methods combined with reagents like triethylsilane and trifluoroacetic acid have been shown to selectively reduce the benzene ring, yielding 5,8-dihydroquinoline derivatives. nih.gov

Table 3: Common Oxidation and Reduction Reactions

| Transformation | Reagents | Expected Product |

| N-Oxidation | m-CPBA or H₂O₂ / Acetic Acid | This compound N-oxide |

| Side-Chain Oxidation | KMnO₄, heat | 3,4-Dimethylquinoline-7-carboxylic acid (and other isomers) |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 1,2,3,4-Tetrahydro-3,4,7-trimethylquinoline |

| Hydrosilylation | Et₂SiH₂, B(C₆F₅)₃ | 1,2,3,4-Tetrahydro-3,4,7-trimethylquinoline |

Derivatization Strategies for Structural Modification

To improve detection and quantification in analytical methods like HPLC or mass spectrometry, this compound can be chemically modified. Derivatization aims to introduce functional groups that enhance properties such as fluorescence, UV absorbance, or ionization efficiency.

Fluorescent Tagging: While the quinoline core itself is fluorescent, its properties can be enhanced. A common strategy involves introducing a reactive handle onto the molecule, which can then be coupled with a fluorophore. For example, oxidation of the 7-methyl group to a carboxylic acid would allow for amide bond formation with a fluorescent amine.

Mass Spectrometry: For analysis by electrospray ionization mass spectrometry (ESI-MS), derivatization can be used to introduce a permanently charged group. The quinoline nitrogen can be alkylated with an alkyl halide (e.g., methyl iodide) to form a quaternary quinolinium salt. This fixed positive charge enhances ionization efficiency and detection sensitivity.

The fusion of a pyrrole (B145914) ring to the quinoline scaffold creates pyrroloquinolines, a class of compounds with significant biological activity. nih.gov Synthesizing these derivatives from this compound would require the introduction of appropriate functional groups to facilitate the pyrrole ring closure.

One potential strategy involves the functionalization of the C2 and C3 positions. For example, a Vilsmeier-Haack reaction could potentially introduce a formyl group at C3 (if C2 is blocked or less reactive), followed by conversion to a cyanomethyl or nitromethyl group. Subsequent reductive cyclization would form the pyrrole ring fused at the [2,3-b] or [3,2-c] positions. Another approach involves a copper-catalyzed cascade reaction between an o-amino carbonyl compound and a maleimide (B117702) to construct the 1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione core. acs.org This would require prior conversion of this compound into an appropriately substituted 2-aminobenzaldehyde (B1207257) or 2-aminoketone derivative.

Pyrimidoquinolines: These tricyclic systems, which are structurally related to flavins, are of great interest in medicinal chemistry. researchgate.net The construction of a pyrimidine (B1678525) ring onto the quinoline core, specifically to form pyrimido[4,5-b]quinolines, typically begins with a 2-amino-3-functionalized quinoline. researchgate.netnih.govresearchgate.netrsc.orgsharif.edu A plausible route starting from this compound would involve:

Nucleophilic amination at the C2 position to yield 2-amino-3,4,7-trimethylquinoline.

Introduction of a cyano or carboxamide group at the C3 position.

Cyclization with a one-carbon synthon like formamide (B127407) or acetic anhydride (B1165640) to close the pyrimidine ring. researchgate.net

Dihydroquinoline Analogues: Dihydroquinolines are direct intermediates in the reduction of quinolines to tetrahydroquinolines and are valuable synthetic building blocks themselves. nih.govzenodo.org

1,2-Dihydroquinolines: These can be synthesized via controlled reduction or through specific cyclization strategies like the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of N-allylated 2-aminobenzaldehydes. nih.govchemrxiv.org

1,4-Dihydroquinolines: These isomers can be formed via the 1,4-addition of hydrosilanes during certain metal-free reduction processes or through radical cyclization methods involving anilines and alkynoates. organic-chemistry.orgthieme-connect.com For this compound, careful selection of reducing agents and conditions would be necessary to halt the reduction at the dihydro stage before full saturation to the tetrahydroquinoline occurs. researchgate.net

Radical Reactions and Mechanistic Studies

The presence of both an electron-deficient heterocyclic ring and activating methyl groups on this compound suggests a rich and varied reactivity under radical conditions. Two primary modes of radical attack can be envisaged: substitution on the quinoline ring system, particularly through a Minisci-type reaction, and reactions involving the methyl substituents.

Minisci-Type Alkylation: The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient aromatic heterocycle. wikipedia.orgrsc.org Given that the quinoline ring is protonated under the acidic conditions typical for Minisci reactions, it becomes highly electrophilic and susceptible to attack by alkyl radicals. The regioselectivity of this reaction on this compound would be governed by both electronic and steric effects of the methyl groups. The C2 and C4 positions of the quinoline ring are generally the most electrophilic. However, in this compound, the C4 position is blocked by a methyl group. Therefore, radical attack would be expected to occur preferentially at the C2 and, to a lesser extent, the C5 and C8 positions. The methyl groups at C3 and C4 would sterically hinder attack at adjacent positions.

A hypothetical Minisci reaction of this compound with a tert-butyl radical, generated from pivalic acid, is outlined below.

| Reactant | Radical Source | Reagents | Expected Major Products |

| This compound | Pivalic Acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | 2-tert-Butyl-3,4,7-trimethylquinoline |

Radical Halogenation of Methyl Groups: The methyl groups of this compound can undergo free-radical substitution, typically halogenation, under UV light or with a radical initiator. wikipedia.orgsavemyexams.com The benzylic-like hydrogens of the methyl groups are susceptible to abstraction by halogen radicals to form resonance-stabilized radicals. The relative reactivity of the methyl groups would depend on the stability of the resulting radical intermediate. The radical at the C4-methyl position would be expected to be more stable due to the potential for delocalization into the carbocyclic ring.

A plausible mechanism for the radical bromination of the C4-methyl group is depicted below:

Initiation: Homolytic cleavage of Br₂ by UV light to generate two bromine radicals (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from the C4-methyl group to form HBr and a trimethylquinolinyl-methyl radical.

This radical reacts with a molecule of Br₂ to form 4-(bromomethyl)-3,7-dimethylquinoline and a new bromine radical.

Termination: Combination of any two radical species.

Metal-Catalyzed Coupling Reactions Involving Trimethylquinolines

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgwikipedia.org For a substrate like this compound to participate in these reactions, it would typically need to be functionalized with a suitable leaving group, most commonly a halogen (Br, I) or a triflate (OTf). Assuming the synthesis of a halogenated derivative of this compound, a variety of coupling reactions could be employed for further molecular elaboration.

Suzuki-Miyaura Coupling: If a bromo-substituted this compound were available (e.g., 6-bromo-3,4,7-trimethylquinoline), it could undergo a Suzuki-Miyaura coupling with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. nih.govorganic-chemistry.org This reaction is widely used for the synthesis of biaryl compounds.

| Substrate | Coupling Partner | Catalyst | Base | Product |

| 6-Bromo-3,4,7-trimethylquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-Phenyl-3,4,7-trimethylquinoline |

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org A halogenated this compound could be coupled with an alkene like styrene (B11656) to introduce a vinyl group onto the quinoline core.

| Substrate | Alkene | Catalyst | Base | Product |

| 8-Iodo-3,4,7-trimethylquinoline | Styrene | Pd(OAc)₂ | Et₃N | 8-(E)-Styryl-3,4,7-trimethylquinoline |

Sonogashira Coupling: This reaction enables the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgresearchgate.net A halogenated trimethylquinoline could be reacted with an alkyne to introduce an alkynyl functional group, a valuable precursor for further transformations.

| Substrate | Alkyne | Catalysts | Base | Product |

| 5-Bromo-3,4,7-trimethylquinoline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 5-(Phenylethynyl)-3,4,7-trimethylquinoline |

The regioselectivity of these coupling reactions would be dictated by the position of the halogen on the quinoline ring. The reactivity of different haloquinolines in palladium-catalyzed reactions generally follows the order I > Br > Cl. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4,7 Trimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3,4,7-trimethylquinoline, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

The ¹H NMR spectrum of a trimethylquinoline provides distinct signals for each unique proton environment. The aromatic protons on the quinoline (B57606) core typically appear in the downfield region (δ 7.0-9.0 ppm), while the methyl protons resonate in the upfield region (δ 2.0-3.0 ppm). The precise chemical shifts are influenced by the electronic effects of the nitrogen atom and the methyl substituents.

Similarly, the ¹³C NMR spectrum reveals distinct signals for each carbon atom. The aromatic carbons of the quinoline ring are observed in the δ 120-150 ppm range, with the carbons bearing the methyl groups and the carbon atoms adjacent to the nitrogen showing characteristic shifts. The methyl carbons typically appear in the upfield region of the spectrum.

To illustrate, the following table presents the experimental ¹H and ¹³C NMR data for the isomer 2,4,6-trimethylquinoline (B1265806).

Table 1: Experimental ¹H and ¹³C NMR Data for 2,4,6-Trimethylquinoline

| Nucleus | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| ¹H | ~7.8 | Aromatic H |

| ~7.4 | Aromatic H | |

| ~7.2 | Aromatic H | |

| ~2.6 | Methyl H | |

| ~2.5 | Methyl H | |

| ~2.4 | Methyl H | |

| ¹³C | ~158 | C=N |

| ~145 | Aromatic C | |

| ~136 | Aromatic C | |

| ~131 | Aromatic C | |

| ~126 | Aromatic C | |

| ~123 | Aromatic C | |

| ~24 | Methyl C |

Note: This data is for 2,4,6-trimethylquinoline and serves as an illustrative example.

For this compound, one would predict a unique set of signals corresponding to its specific substitution pattern. The protons on the benzene (B151609) ring (H-5, H-6, H-8) and the pyridine (B92270) ring (H-2) would exhibit distinct chemical shifts and coupling patterns, allowing for their unambiguous assignment.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent aromatic protons, for instance, between H-5 and H-6, and between H-8 and the methyl protons at position 7 through long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. HSQC would be used to definitively link each aromatic proton signal to its corresponding carbon atom on the quinoline ring, and each methyl proton signal to its respective methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the placement of substituents and connecting different spin systems. For this compound, HMBC would show correlations from the methyl protons to the quaternary carbons of the quinoline ring, confirming their positions at C-3, C-4, and C-7.

Together, these 2D NMR experiments would provide a complete and unambiguous assignment of all proton and carbon signals, thereby confirming the structure of this compound.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for studying nitrogen-containing compounds, although it is less commonly used than ¹H and ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus. tandfonline.comtandfonline.comrsc.orgresearchgate.net The chemical shift of the nitrogen atom is highly sensitive to its electronic environment, including hybridization, substitution, and protonation state. tandfonline.comtandfonline.comresearchgate.net

For quinoline and its derivatives, the ¹⁵N chemical shift typically falls within a characteristic range for sp²-hybridized nitrogen atoms in an aromatic system. researchgate.net Studies on quinoline alkaloids have demonstrated the utility of ¹⁵N NMR in determining conformation and sites of protonation. tandfonline.comtandfonline.comresearchgate.net The specific chemical shift of the nitrogen in this compound would be influenced by the electron-donating effects of the three methyl groups. Based on data for related systems, the ¹⁵N chemical shift for this compound is expected to be in the range of δ -70 to -100 ppm relative to nitromethane.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This typically leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the m/z values of the molecular ion and its various fragment ions.

For this compound (molecular formula C₁₂H₁₃N), the exact mass of the molecular ion would be approximately 171.1048 amu. The EI-MS of a related isomer, 2,4,6-trimethylquinoline, shows a prominent molecular ion peak at m/z 171, which is also the base peak. nist.govnih.gov This indicates the stability of the aromatic quinoline ring system. Common fragmentation pathways for alkylquinolines involve the loss of a hydrogen atom to form a stable [M-1]⁺ ion, and the loss of a methyl group to form an [M-15]⁺ ion.

Table 2: Expected EI-MS Fragmentation for this compound

| m/z | Ion | Description |

|---|---|---|

| 171 | [C₁₂H₁₃N]⁺˙ | Molecular Ion (M⁺˙) |

| 170 | [C₁₂H₁₂N]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

Note: This is a predicted fragmentation pattern based on the behavior of similar compounds.

Fast Atom Bombardment (FAB) is a soft ionization technique where the sample, dissolved in a non-volatile matrix such as glycerol (B35011), is bombarded with a beam of high-energy neutral atoms (e.g., Argon or Xenon). creative-proteomics.comwikipedia.orgumd.edu This method is particularly useful for polar, thermally labile, and high molecular weight compounds as it typically produces abundant protonated molecules ([M+H]⁺) with minimal fragmentation. creative-proteomics.comumd.edu

For this compound, FAB-MS would be expected to produce a strong signal for the protonated molecule at m/z 172. This provides a clear determination of the molecular weight. The reduced fragmentation in FAB-MS compared to EI-MS is advantageous when the primary goal is to identify the molecular ion without extensive structural rearrangement. Any observed fragment ions would likely arise from simple losses from the stable protonated molecule.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique used for the mass analysis of various organic compounds. news-medical.net For small molecules like this compound, the selection of an appropriate matrix is crucial to minimize interference in the low mass-to-charge (m/z) region of the spectrum. nih.gov In this technique, the analyte is co-crystallized with a matrix compound, which strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecule with minimal fragmentation. researchgate.net

The primary challenge in analyzing low molecular weight compounds is the potential for matrix-related ions to obscure the analyte signal. nih.gov Common matrices for small organic molecules include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). For organometallic or proton-sensitive compounds, neutral matrices like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) can be employed to produce cleaner spectra. news-medical.net In the analysis of this compound (molar mass: 171.24 g/mol ), the resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 172.25. The high resolution and accuracy of TOF analyzers allow for precise mass determination, confirming the molecular weight of the compound.

| Parameter | Description | Expected Value for this compound |

| Ionization Mode | Soft ionization via proton transfer from matrix | [M+H]⁺ |

| Molecular Formula | C₁₂H₁₃N | |

| Exact Mass | 171.1048 | |

| Expected m/z | Mass-to-charge ratio of the protonated molecule | ~172.1126 |

| Common Matrices | CHCA, DHB |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile organic compounds within a mixture. researchgate.netnih.gov The technique couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For a compound like this compound, GC-MS can be used for purity assessment and identification.

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Compounds elute from the column at different times, known as retention times, which are characteristic for a given compound under specific analytical conditions.

Upon exiting the column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization method causes predictable fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular "fingerprint," allowing for unambiguous identification by comparison to spectral libraries. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 171, along with characteristic fragment ions resulting from the loss of methyl groups or cleavage of the quinoline ring structure.

| Technique | Principle | Application to this compound |

| Gas Chromatography (GC) | Separation of volatile compounds based on boiling point and polarity. | Determines the retention time for purity analysis. |

| Mass Spectrometry (MS) | Ionization and fragmentation of molecules to produce a unique mass spectrum. | Identifies the compound based on its molecular ion peak (m/z 171) and fragmentation pattern. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. ponder.ing The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which provides a unique fingerprint of the molecule's functional groups. oregonstate.edulibretexts.org

The IR spectrum of this compound can be interpreted by assigning absorption bands to specific vibrations within its structure. The key functional groups and their expected absorption regions are the aromatic quinoline ring and the aliphatic methyl groups.

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the quinoline ring are expected to appear just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: The C-H stretching vibrations of the three methyl groups will produce signals in the 2850-3000 cm⁻¹ region. libretexts.org

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline system typically result in a series of sharp peaks in the 1400-1600 cm⁻¹ range. libretexts.org

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the aliphatic C-H bonds of the methyl groups will appear in the fingerprint region (below 1500 cm⁻¹). libretexts.org

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H (Methyl) | Stretch | 2850-3000 | Medium to Strong |

| Aromatic C=C and C=N | Ring Stretch | 1400-1600 | Medium, often multiple sharp bands |

| Aliphatic C-H (Methyl) | Bend | 1370-1470 | Medium |

| Aromatic C-H | Out-of-plane Bend | 675-900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons. scielo.br

Quinoline and its derivatives are known to exhibit distinct absorption bands in the UV region due to π → π* and n → π* electronic transitions within the aromatic system. scielo.brresearchgate.net The spectrum of this compound is expected to show features characteristic of the quinoline chromophore. Typically, quinoline derivatives display two main absorption bands. scielo.br

A strong absorption band associated with π → π* transitions.

A weaker, lower-energy band corresponding to n → π* transitions, involving the non-bonding electrons on the nitrogen atom. scielo.br

The presence of methyl groups (alkyl substituents) on the quinoline ring acts as auxochromes, which can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted quinoline. The photophysical properties, such as fluorescence, can also be investigated, as many quinoline derivatives are known to be fluorescent. nih.gov The emission spectrum would provide information about the energy difference between the excited and ground electronic states.

| Electronic Transition | Typical Wavelength Range (nm) for Quinolines | Expected Characteristics for this compound |

| π → π | ~270-330 | Strong absorption band. |

| n → π | ~350 | Weaker absorption band. scielo.brresearchgate.net |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. openstax.org This data is then used to calculate the compound's empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. chemcollective.orgbrainkart.com

The molecular formula of this compound is C₁₂H₁₃N. To confirm this, an experimental elemental analysis would be performed. The theoretical mass percentages are calculated from the molecular formula and atomic masses of the elements (C ≈ 12.011, H ≈ 1.008, N ≈ 14.007).

Molecular Weight: (12 × 12.011) + (13 × 1.008) + (1 × 14.007) = 144.132 + 13.104 + 14.007 = 171.243 g/mol

% Carbon (C): (144.132 / 171.243) × 100% ≈ 84.17%

% Hydrogen (H): (13.104 / 171.243) × 100% ≈ 7.65%

% Nitrogen (N): (14.007 / 171.243) × 100% ≈ 8.18%

An experimental analysis yielding percentages very close to these theoretical values would confirm the elemental composition. From these percentages, the empirical formula can be derived by converting mass percentages to molar ratios. libretexts.org

Example Calculation to Determine Empirical Formula from Theoretical Percentages:

| Element | Mass % | Grams per 100g | Atomic Mass ( g/mol ) | Moles | Molar Ratio | Simplest Whole-Number Ratio |

| Carbon (C) | 84.17 | 84.17 | 12.011 | 7.008 | 7.008 / 0.584 = 12.0 | 12 |

| Hydrogen (H) | 7.65 | 7.65 | 1.008 | 7.589 | 7.589 / 0.584 = 13.0 | 13 |

| Nitrogen (N) | 8.18 | 8.18 | 14.007 | 0.584 | 0.584 / 0.584 = 1.0 | 1 |

The calculation confirms that the empirical formula is C₁₂H₁₃N. Since the molecular weight determined by mass spectrometry (171.24 g/mol ) matches the mass of the empirical formula, the molecular formula is also C₁₂H₁₃N. quora.com

Computational Chemistry and Theoretical Investigations of 3,4,7 Trimethylquinoline

Electronic Structure and Molecular Geometry Optimization

A fundamental task in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. Concurrently, these calculations provide a detailed description of the molecule's electronic structure.

Density Functional Theory (DFT) has become the most widely used method for computational studies of quinoline (B57606) derivatives due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are used to determine the optimized geometry, electronic properties, and vibrational frequencies of 3,4,7-trimethylquinoline.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This process yields key structural parameters. For quinoline systems, theoretical calculations based on DFT have been shown to predict ionization potentials and other electronic properties that are in good agreement with experimental data. researchgate.net The choice of functional and basis set is critical for accuracy. A common combination for organic molecules like quinolines is the B3LYP functional with a 6-311G(d,p) or larger basis set.

The output of these calculations includes precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. Furthermore, DFT is used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Quinoline Ring Calculated via DFT This table presents typical data obtained from a DFT geometry optimization and does not represent experimentally verified values for this compound.

| Parameter | Type | Atoms Involved | Calculated Value |

| Bond Length | C-C | C2-C3 | 1.37 Å |

| Bond Length | C-N | C2-N1 | 1.32 Å |

| Bond Length | C-C | C9-C10 | 1.41 Å |

| Bond Angle | C-N-C | C2-N1-C9 | 117.5° |

| Bond Angle | C-C-C | C3-C4-C10 | 120.1° |

| Dihedral Angle | C-C-C-C | C5-C10-C4-C3 | 179.8° |

Ab Initio and Semi-Empirical Methods

While DFT is prevalent, other quantum chemical methods are also employed in theoretical investigations.

Ab Initio Methods: These methods, Latin for "from the beginning," compute solutions to the Schrödinger equation without using experimental data for parameterization. Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate results. However, their high computational cost often limits their application to smaller molecules. They are valuable for benchmarking the accuracy of less computationally demanding methods like DFT.

Semi-Empirical Methods: These methods simplify the complex equations of ab initio calculations by incorporating some parameters derived from experimental data. This approximation makes them significantly faster, allowing for the study of very large molecular systems. While less accurate than DFT or ab initio methods, they can be useful for initial geometry optimizations or for screening large numbers of related compounds.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By mapping the energy landscape that connects reactants to products, researchers can identify intermediates, transition states, and determine the energy barriers that govern reaction rates.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. researchgate.net Stationary points on the PES correspond to stable molecules (reactants, products, intermediates), which are local minima, and transition states, which are first-order saddle points.

For this compound, PES analysis can be used to explore various reaction pathways, such as its synthesis or degradation. By systematically calculating the energy at different geometric arrangements, a map of the reaction can be constructed. This map reveals the most likely paths a reaction will follow by identifying the routes with the lowest energy barriers. mdpi.com

Once a transition state structure has been located on the PES, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the intended reactants and products. researchgate.netbibbase.org The IRC is the minimum energy path on the PES that leads downhill from the transition state to the reactant on one side and to the product on the other. researchgate.net This analysis is essential for validating a proposed reaction mechanism, ensuring that the identified transition state is indeed the correct one for the reaction under investigation. mdpi.com

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. It is calculated as the difference in energy between the transition state and the reactants.

E_a = E_("Transition State") - E_("Reactants")

Computational methods like DFT are used to calculate the energies of the reactant molecules and the corresponding transition state for a specific reaction step. This allows for the quantitative prediction of reaction barriers, which is crucial for understanding reaction kinetics. For example, the synthesis of quinoline derivatives often proceeds via reactions like the Friedländer synthesis. researchgate.netalfa-chemistry.comwikipedia.org Theoretical calculations can model the mechanism of such reactions, identify the rate-determining step, and predict the activation energy, providing insights into the reaction's feasibility and rate under different conditions. nih.govnih.gov

Table 2: Example of Activation Energy Calculation for a Hypothetical Reaction Step This table illustrates the type of data generated from activation energy calculations and is not specific to this compound.

| Species | Method/Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | B3LYP/6-311G(d,p) | -650.12345 | 0.0 |

| Transition State | B3LYP/6-311G(d,p) | -650.08765 | +22.5 |

| Calculated Activation Energy (Ea) | 22.5 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is fundamental to understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets and its physicochemical properties. Computational methods, particularly quantum mechanics and molecular mechanics, are employed to identify the stable conformers of the molecule and the energy barriers between them.

Molecular dynamics (MD) simulations offer a dynamic perspective of this compound's behavior over time. These simulations model the atomic movements of the molecule, providing insights into its structural fluctuations, stability, and interactions with its environment, such as a solvent or a biological receptor. For quinoline derivatives, MD simulations have been instrumental in assessing the stability of ligand-protein complexes, a critical step in drug design. While specific MD studies on this compound are not extensively documented, the methodologies applied to other quinoline derivatives are directly transferable.

Illustrative Data from Conformational Analysis:

| Conformer | Dihedral Angle (°C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 178.5 | 0.00 | 75.3 |

| 2 | -179.2 | 0.25 | 24.7 |

This table represents hypothetical data for the most stable conformers of this compound, illustrating the type of information obtained from conformational analysis.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. For this compound, QSAR can be a powerful tool in designing new derivatives with enhanced biological efficacy. By establishing a mathematical relationship between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and a specific activity (e.g., anticancer, antimicrobial), QSAR models can predict the activity of novel, unsynthesized compounds.

The development of a QSAR model for this compound derivatives would involve the following steps:

Data Set Collection: A series of this compound analogs with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated using specialized software.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Once a robust QSAR model is established, it can be used to virtually screen new this compound derivatives and prioritize the most promising candidates for synthesis and experimental testing. Studies on other quinoline derivatives have successfully employed 3D-QSAR models to design novel compounds with improved therapeutic potential.

Example of Descriptors Used in QSAR Models for Quinoline Derivatives:

| Descriptor | Description | Typical Value Range |

| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. | 2.0 - 5.0 |

| Dipole Moment | A measure of the polarity of the molecule. | 1.5 - 3.0 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | -6.5 to -5.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | -1.5 to -0.5 eV |

This table provides examples of molecular descriptors that would be relevant in a QSAR study of this compound derivatives.

Theoretical Spectroscopic Predictions and Validation

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Density Functional Theory (DFT) is a widely used method for these predictions due to its balance of accuracy and computational cost.

For this compound, DFT calculations can predict:

1H and 13C NMR chemical shifts: These theoretical predictions are invaluable for confirming the structure of newly synthesized derivatives and for assigning experimental NMR signals. High correlation between theoretical and experimental NMR chemical shifts confirms the consistency of the computational results. nih.gov

IR vibrational frequencies: The calculated IR spectrum can aid in the identification of functional groups and in the interpretation of the experimental IR spectrum. A good agreement between calculated and experimental vibrational frequencies is often observed. nih.gov

Electronic transitions (UV-Vis spectra): Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra, providing insights into the electronic structure of the molecule.

The validation of these theoretical predictions is achieved by comparing the calculated spectra with experimentally obtained spectra. A strong correlation between the two provides confidence in both the computational model and the experimental data. Such validated computational methods can then be used to predict the spectroscopic properties of other related compounds, guiding future experimental work.

Illustrative Comparison of Theoretical and Experimental Spectroscopic Data:

| Spectroscopic Data | Theoretical Prediction (DFT/B3LYP) | Experimental Value |

| 1H NMR (ppm, selected signals) | 7.85 (H5), 2.45 (4-CH3) | 7.82 (H5), 2.41 (4-CH3) |

| 13C NMR (ppm, selected signals) | 145.2 (C4), 128.9 (C5) | 144.8 (C4), 128.5 (C5) |

| IR (cm-1, selected vibrations) | 3050 (C-H stretch, aromatic), 1610 (C=N stretch) | 3045 (C-H stretch, aromatic), 1605 (C=N stretch) |

This table presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound, demonstrating the typical level of agreement.

Advanced Applications and Research Horizons of 3,4,7 Trimethylquinoline

Role as a Synthetic Synthon in Complex Molecule Assembly

A synthon is a conceptual unit within a molecule that assists in the formation of a retrosynthetic analysis. In practical synthesis, synthons are the building blocks used to construct more complex molecular architectures. While specific literature detailing 3,4,7-trimethylquinoline as a synthon is nascent, the reactivity of closely related trimethyl-dihydroquinoline and trimethyl-tetrahydroquinoline derivatives provides a strong indication of its potential.

For instance, research on 7-hydroxy-2,2,4-trimethyl-1,2-dihydroquinolines demonstrates their utility in condensation reactions with malononitrile (B47326) and various aldehydes. researchgate.net This process leads to the formation of new, complex hybrid molecules, specifically 4H-pyrano[3,2-g]quinoline-3-carbonitriles. researchgate.net This reaction highlights how the pre-existing substituted quinoline (B57606) framework directs the assembly of a new fused pyran ring system. The methyl groups on the quinoline core, such as those in the 3, 4, and 7 positions, can influence the electronic and steric environment, thereby guiding the regioselectivity of subsequent reactions and modifying the properties of the final complex molecule. The principles of such syntheses suggest a clear role for this compound as a foundational scaffold for building elaborate, multi-ring systems.

Precursor Chemistry for Novel Heterocyclic Architectures

The this compound framework serves as a valuable precursor for creating novel and functionalized heterocyclic systems. Its inherent structure can be chemically modified to yield derivatives with tailored properties. A notable example is the synthesis of 2,4,7-trimethylquinolin-5-ol through the aromatization of its ketone precursor, 2,4,7-trimethyl-7,8-dihydro quinolinone, using manganese (III) acetate (B1210297). scirp.org This transformation converts a dihydroquinolinone into a fully aromatic, hydroxyl-substituted quinoline, demonstrating the role of the core structure as a direct precursor to a new functionalized heterocycle. scirp.org

Furthermore, the synthetic utility is showcased in the construction of fused heterocyclic systems. As mentioned, the condensation of related 7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolines with aldehydes and malononitrile results in the annelation of a pyran ring, forming novel pyranoquinoline systems. researchgate.net These reactions underscore the potential of the trimethylquinoline core to act as a template for generating more intricate "quinoline-fused" architectures, expanding the library of available heterocyclic compounds for various applications.

Catalytic Applications and Ligand Design in Organic Transformations

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. This property allows quinoline derivatives to function as ligands in catalysis, influencing the efficiency and selectivity of metal-catalyzed reactions. While studies focusing specifically on this compound are limited, research on the broader class of quinoline compounds provides a clear blueprint for its potential applications.

Quinoline-based ligands have been successfully used to form copper(II) complexes that exhibit significant catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catechol oxidase enzyme. mdpi.com In one study, seven different quinoline derivatives were combined with various copper salts, and the resulting complexes were tested for their catalytic efficiency. mdpi.com The results showed that the reaction rate was highly dependent on the chemical structure of the quinoline ligand and the counter-ion of the copper salt, with Cu(OAc)₂ generally forming the most active catalysts. mdpi.com The electronic and steric effects of substituents on the quinoline ring play a crucial role in modulating the catalytic activity of the metal center. The electron-donating methyl groups in this compound would be expected to enhance the coordinating ability of the nitrogen atom, potentially leading to stable and active catalyst complexes.

| Ligand/Copper Salt Complex | Oxidation Rate (μmol L⁻¹ s⁻¹) |

|---|---|

| L₄/Cu(OAc)₂ | 126.80 |

| L₅/Cu(OAc)₂ | 114.44 |

| L₂/Cu(OAc)₂ | 94.30 |

| L₇/Cu(OAc)₂ | 89.58 |

| L₃/Cu(OAc)₂ | 85.27 |

| L₁/Cu(OAc)₂ | 71.38 |

| L₆/Cu(OAc)₂ | 69.30 |

| L₃/Cu(NO₃)₂ | 31.25 |

| L₅/Cu(NO₃)₂ | 27.64 |

Table 1: Catalytic activity of various quinoline-based ligands (L₁-L₇) complexed with copper salts in the oxidation of catechol. The data illustrates the significant influence of the ligand structure on the reaction rate. mdpi.com

Investigations in Materials Science

Quinoline derivatives are recognized for their excellent optoelectronic properties and are frequently investigated for use in materials science, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net These compounds can serve as electron-transporting materials, hole-transporting materials, or as the emissive layer itself. The rigid, planar structure of the quinoline ring system facilitates π-π stacking and efficient charge transport, while substitutions on the ring allow for the tuning of the HOMO/LUMO energy levels to control the emission color and device efficiency. uniss.it

Research into 1H-pyrazolo[3,4-b]quinoline derivatives, which can be synthesized from quinoline precursors, has shown their promise as emission materials in OLEDs. mdpi.com These materials exhibit favorable thermal properties, such as high degradation temperatures and the ability to form stable glassy states, which are crucial for the longevity and performance of OLED devices. mdpi.com Fabricated single-layer OLEDs using these compounds as the active layer have demonstrated blue-greenish electroluminescence. mdpi.com The performance of these devices, including their turn-on voltage and brightness, is directly linked to the molecular structure of the pyrazoloquinoline derivative. The this compound scaffold represents a viable starting point for the synthesis of such advanced materials, where the methyl groups could enhance solubility and influence the solid-state packing, thereby impacting the final device characteristics.

| Compound | Glass Transition Temp (°C) | Melting Point (°C) | Degradation Temp (°C) | Emission Color |

|---|---|---|---|---|

| D2 | 61 | 199 | 325 | Blue-Green |

| D5 | 61 | 199 | 340 | Blue-Green |

| D7 | Not specified | 192 | 310 | Blue-Green |

| F1 | Not specified | 213 | 360 | Blue-Green |

| F6 | Not specified | 213 | 350 | Blue-Green |

Table 2: Thermal properties and emission characteristics of selected pyrazoloquinoline derivatives investigated for OLED applications. These compounds demonstrate the high thermal stability required for electronic materials. mdpi.com

Development of Analytical Standards and Reference Materials

Analytical standards are highly pure compounds used as reference materials to ensure the accuracy, reliability, and consistency of scientific measurements. scbt.com They are essential for calibrating instruments, validating analytical methods, and quantifying substances in various matrices. scbt.comnih.gov A reference standard must be well-characterized, with a known identity and purity, often verified and documented by a Certificate of Analysis (CoA). nih.gov

While there is no evidence that this compound is currently offered as a certified reference material by major standards organizations, it undoubtedly serves as a reference compound in research and development settings. In the context of the applications described above—such as the synthesis of complex molecules or the development of novel materials—a well-characterized sample of this compound would be used as an in-house standard. Its purpose would be to confirm the identity of synthesized intermediates and final products through techniques like NMR, mass spectrometry, and chromatography, and to serve as a benchmark for quality control throughout the research and development process. The development of a certified standard would depend on its increased use in regulated industries where standardized testing protocols are required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.